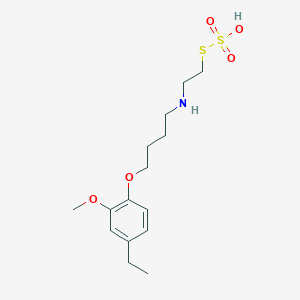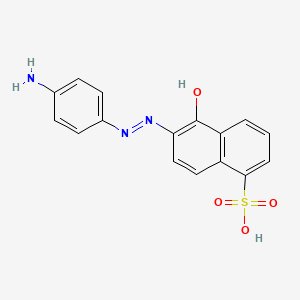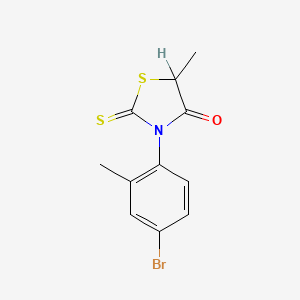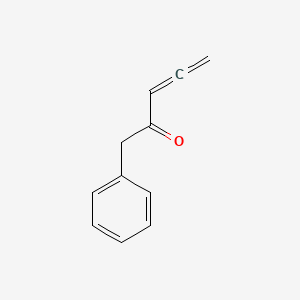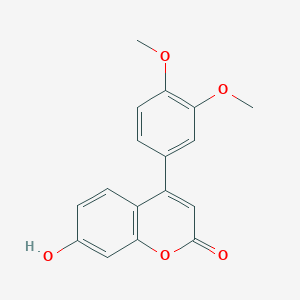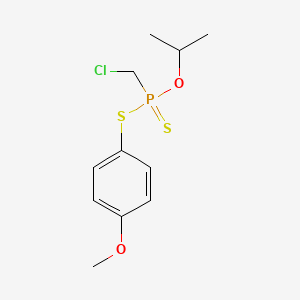
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester is a chemical compound with the molecular formula C11H16ClO2PS2 and a molecular weight of 310.8 g/mol . This compound is known for its unique chemical structure, which includes a phosphonodithioic acid moiety, a chloromethyl group, and an ester linkage with O-isopropyl and S-(p-methoxyphenyl) groups.
Vorbereitungsmethoden
The synthesis of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves several steps. One common method includes the reaction of chloromethylphosphonodithioic acid with isopropyl alcohol and p-methoxyphenyl thiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters and related compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. For example, it may inhibit enzymes involved in oxidative stress, thereby reducing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester can be compared with other similar compounds, such as:
- Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-tolyl) O-isopropyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
23485-79-2 |
|---|---|
Molekularformel |
C11H16ClO2PS2 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
chloromethyl-(4-methoxyphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-9(2)14-15(16,8-12)17-11-6-4-10(13-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
KNGSGKBPFQPTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
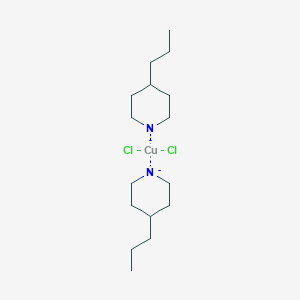

![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
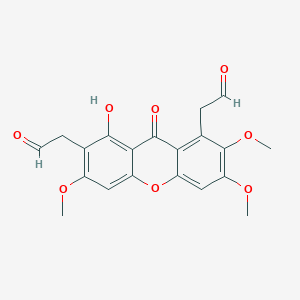
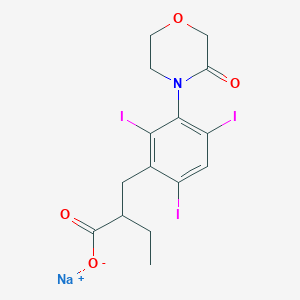

![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
